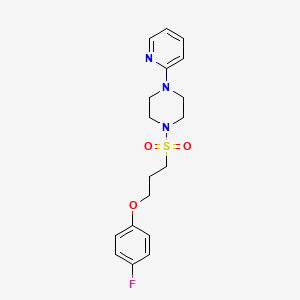

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3S/c19-16-5-7-17(8-6-16)25-14-3-15-26(23,24)22-12-10-21(11-13-22)18-4-1-2-9-20-18/h1-2,4-9H,3,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOAELWZNWCQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine (CAS Number: 946214-81-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C18H22FN3O3S

- Molecular Weight : 379.45 g/mol

- IUPAC Name : 1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound features a piperazine ring, which is known for its role in modulating receptor activity and enzyme inhibition.

Key Mechanisms :

- Enzyme Inhibition : The sulfonyl group may enhance binding to target enzymes, potentially leading to inhibition of specific enzymatic pathways.

- Receptor Binding : The fluorophenoxy and pyridine groups can influence the compound's affinity for various receptors, including those involved in neurotransmission and cellular signaling.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that the compound may possess similar antimicrobial effects, although specific data on this compound is limited.

Cytotoxic Effects

Research on related piperazine derivatives indicates potential cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities exhibited IC50 values ranging from 27 µM to over 100 µM in different cancer models, suggesting that this compound could also demonstrate cytotoxicity depending on its concentration and specific cellular context.

Case Studies

-

Case Study on Anticancer Properties :

A study evaluated a series of piperazine derivatives for their antiproliferative activity against HeLa (cervical cancer) cells. The results indicated that certain modifications on the piperazine ring significantly enhanced cytotoxicity, suggesting a potential pathway for developing more effective anticancer agents based on this compound's structure. -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of sulfonamide derivatives similar to this compound. The results demonstrated effective inhibition of biofilm formation in bacterial cultures, highlighting the potential for this class of compounds in treating biofilm-associated infections.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds compared to this compound:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | S. aureus |

| Compound B | Cytotoxic | 27 | HeLa cells |

| Compound C | Biofilm Inhibition | 10 | P. aeruginosa |

Comparison with Similar Compounds

Key Observations:

Impact of Sulfonyl vs. The absence of sulfonyl in Compound 25 results in a lower molecular weight (C₁₈H₂₂FN₃O vs. hypothetical C₁₈H₂₀FN₃O₃S for the target) and reduced electron-withdrawing effects . Thioether-containing Compound 24 exhibits a higher melting point (81–82°C) than ether-linked Compound 25 (73–74°C), possibly due to stronger van der Waals interactions .

Substituent Effects on Piperazine :

- Pyridin-2-yl substituents (Compounds 24, 25) may enhance hydrogen-bonding capacity compared to aryl groups (e.g., 4-chlorophenyl in Compound 15) .

- Compound 15, with a 4-chlorophenyl group, shows a higher melting point (97–98°C) and synthesis yield (75.9%) than pyridin-2-yl analogs, suggesting steric or electronic influences on crystallization .

Synthesis and Yield: Ether-linked Compound 25 is synthesized via alkylation of 1-(pyridin-2-yl)piperazine with 3-(4-fluorophenoxy)propyl bromide, yielding 51.2% .

Discussion of Structural and Functional Implications

- Electron-Withdrawing Groups : The sulfonyl group in the target compound likely increases acidity of adjacent protons and improves solubility in polar solvents compared to ether/thioether analogs.

- Pharmacological Potential: Pyridin-2-yl and fluorophenoxy motifs are common in antipsychotic and antiparkinsonian agents (e.g., ), suggesting the target compound may interact with dopamine or serotonin receptors .

- Synthetic Feasibility: The target compound would require sulfonylation of a 3-(4-fluorophenoxy)propyl intermediate with piperazine, analogous to methods in and .

Q & A

Basic: What are the common synthetic routes for synthesizing 1-((3-(4-fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine?

The synthesis typically involves multi-step reactions starting with the formation of the piperazine core. A standard approach includes:

- Sulfonylation : Reacting 4-(pyridin-2-yl)piperazine with 3-(4-fluorophenoxy)propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.

- Purification : Intermediate steps often employ column chromatography or recrystallization to isolate products.

- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Basic: How is the compound characterized structurally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with characteristic signals for the pyridine (δ 8.2–8.5 ppm) and sulfonyl groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).

- Infrared (IR) Spectroscopy : Peaks at ~1150–1350 cm validate sulfonyl stretching .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency.

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

Post-synthesis, preparative HPLC or fractional distillation optimizes purity .

Advanced: How should researchers handle complex spectral data or impurities?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, particularly for piperazine and pyridine protons.

- LC-MS/MS : Identifies trace impurities (e.g., unreacted intermediates) with high sensitivity.

- X-ray Crystallography : For unambiguous structural confirmation, if single crystals are obtainable .

Basic: What methodologies are used to assess biological activity?

- In Vitro Assays : Test receptor binding (e.g., serotonin/dopamine receptors) using radioligand displacement assays.

- Enzyme Inhibition Studies : Evaluate kinase or phosphodiesterase inhibition via fluorescence-based kinetic assays.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to probe anticancer potential .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

- Substituent Variation : Modify the 4-fluorophenoxy or pyridinyl groups to assess effects on receptor affinity.

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes to target proteins like p38 MAP kinase.

- Pharmacophore Mapping : Identify critical hydrogen-bonding (sulfonyl oxygen) or hydrophobic (fluorophenyl) interactions .

Basic: What are the stability and storage guidelines for this compound?

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the sulfonyl group.

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 14 days) monitored by HPLC assess shelf life .

Advanced: How can degradation products be analyzed?

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via:

- HPLC-MS : Identify degradation products (e.g., desulfonylated derivatives).

- Kinetic Modeling : Determine degradation pathways (e.g., first-order hydrolysis) .

Advanced: How to resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., assay protocols, cell lines).

- Dose-Response Curves : Re-evaluate EC values under standardized conditions.

- Orthogonal Assays : Validate results with alternative methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.